molecular formula C5H8N4O2 B026955 3-(1,2,4-Triazol-1-yl)-L-alanine CAS No. 4819-36-7

3-(1,2,4-Triazol-1-yl)-L-alanine

Cat. No. B026955
CAS RN: 4819-36-7
M. Wt: 156.14 g/mol
InChI Key: XVWFTOJHOHJIMQ-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of 3-(1,2,4-Triazol-1-yl)-L-alanine derivatives involves various strategies, including the reaction of oxazoline derivatives with 1H-1,2,4-triazole, followed by ring-opening and oxidation processes to yield the desired products (Aouine et al., 2011). Another approach described involves Michael addition of heterocyclic nucleophiles to N,N-bis(tert-butyloxycarbonyl)-dehydroalanine methyl ester under mild conditions, achieving high yields of heterocyclic β-substituted alanine derivatives (Ferreira et al., 1999).

Molecular Structure Analysis

The molecular structure of 3-(1,2,4-Triazol-1-yl)-L-alanine and its derivatives has been elucidated through various analytical techniques, including X-ray diffraction, which provides insights into the planar, conjugated, and aromatic nature of the imidazol-4-yl-triazole system (Afshar et al., 1987).

Chemical Reactions and Properties

3-(1,2,4-Triazol-1-yl)-L-alanine undergoes various chemical reactions that highlight its reactivity and functional group compatibility. The compound's ability to participate in complex formation, as evidenced in studies with metal ions like copper(II), showcases its potential as a ligand in coordination chemistry (Sargsyan et al., 2023).

Physical Properties Analysis

The physical properties of 3-(1,2,4-Triazol-1-yl)-L-alanine derivatives are characterized by their solvatochromic behaviors, fluorescence properties, and interactions with metal ions, indicating their potential as chemosensors and in biophysical studies of peptides and proteins (Guzow et al., 2005).

Scientific Research Applications

  • Synthesis of Functionalized Compounds : This compound is utilized in the synthesis of various functionalized compounds containing pyridazine and related moieties, contributing significantly to organic chemistry research (Svete, 2005).

  • Plant Metabolism : It's a major metabolic product of aminotriazole in bean and tomato plants, playing a role in detoxication and plant recovery from sublethal doses (Massini, 1963).

  • Anticancer Research : As a part of TioxAla, a novel L-alanyl-based ligand, it shows potential in the synthesis of new platinum complexes with dual action on cancer cells (Riccardi et al., 2019).

  • Biophysical Studies : Derivatives of this compound are useful in biophysical studies to obtain information about the polarity of the microenvironment (Guzow et al., 2013).

  • Fluorescent Monosaccharide Sensors : Specific derivatives can distinguish between fructose and glucose in solution by observing different fluorescence intensity changes (Guzow & Jażdżewska, 2012).

  • Antibacterial Properties : 1,2,4-triazole, part of its structure, inhibits Salmonella typhimurium growth by affecting L-cysteine biosynthesis (Kredich et al., 1975).

  • Agricultural Fungicide Metabolism : It is an important metabolite of the triazole-based fungicide Myclobutanil in plants (Ikegami et al., 1990).

  • Biochemical Changes in Blood Serum : Certain derivatives lead to changes in alanine aminotransferase activity in blood serum (Danilchenko, 2017).

  • Pharmaceutical Applications : Drugs based on 1,2,4-triazole, which include this compound, have shown antifungal, antidepressant, anticancer, cardio- and hepatoprotective properties (Kaplaushenko et al., 2016).

  • Hantzsch Synthesis Applications : It can be synthesized from aspartic acid using hexafluoroacetone as a protective group in a Hantzsch synthesis, demonstrating its versatility in organic synthesis (Burger et al., 1992).

properties

IUPAC Name

(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFTOJHOHJIMQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044367
Record name (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,2,4-Triazol-1-yl)-L-alanine

CAS RN

4819-36-7
Record name (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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